Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Overview
Description
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Mechanism of Action
Target of Action
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride, also known as Pethidine, exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Upon binding to the μ-opioid receptor, this compound triggers a series of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels. The opening of these channels leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The action of this compound on the μ-opioid receptor affects several biochemical pathways. Primarily, it influences the pain signaling pathway by reducing the perception of pain signals in the central nervous system .
Pharmacokinetics
This compound is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine, which has half the analgesic activity of Pethidine but a longer elimination half-life (8–12 hours). This can accumulate with regular administration or in kidney failure .
Result of Action
The primary result of this compound’s action is the relief of moderate to severe pain for which alternative treatments are inadequate . It is associated with a risk of addiction, misuse, overdose, and fatal respiratory depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with the recommended storage temperature being in a refrigerator . Furthermore, its efficacy can be influenced by the patient’s physiological state, such as liver or kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Esterification: The resulting piperidine derivative is then esterified using ethanol and hydrochloric acid to form Ethyl 3-Phenylpiperidine-4-carboxylate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential analgesic and antinociceptive properties.
Biological Research: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Chemistry: It serves as an intermediate in the production of other piperidine derivatives used in various industrial applications.
Comparison with Similar Compounds
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds such as:
Pethidine (Meperidine): Both compounds have a piperidine ring and are used for their analgesic properties.
Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets.
Properties
IUPAC Name |
ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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